molecular formula C25H17NO2S B10884415 7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one

7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one

Cat. No.: B10884415
M. Wt: 395.5 g/mol
InChI Key: ZCLABZPOQSUJCG-UHFFFAOYSA-N
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Description

7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is a complex heterocyclic compound that belongs to the class of chromenoquinolines. This compound is characterized by the presence of a thiophene ring fused to a chromenoquinoline scaffold, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-aminocoumarin with β-carbonyl-substituted chromenes, followed by cyclization and dehydration reactions . The reaction conditions often include the use of organic solvents such as acetic acid, and catalysts like ammonium acetate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis or ultrasound-mediated reactions to enhance reaction rates and yields . These methods are advantageous due to their operational simplicity, high atom economy, and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, using reagents such as bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting topoisomerase enzymes and thereby preventing DNA replication and transcription . Additionally, it can interact with cellular proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is unique due to its specific combination of a thiophene ring with a chromenoquinoline scaffold, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H17NO2S

Molecular Weight

395.5 g/mol

IUPAC Name

13-(3-methylthiophen-2-yl)-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one

InChI

InChI=1S/C25H17NO2S/c1-14-12-13-29-24(14)21-20-16-7-3-2-6-15(16)10-11-18(20)26-23-17-8-4-5-9-19(17)28-25(27)22(21)23/h2-13,21,26H,1H3

InChI Key

ZCLABZPOQSUJCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C3=C(C=CC4=CC=CC=C43)NC5=C2C(=O)OC6=CC=CC=C65

Origin of Product

United States

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